
WAY 163909
Overview
Description
WAY 163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole] is a selective serotonin 5-HT2C receptor agonist with demonstrated preclinical efficacy in antipsychotic-like activity and appetite suppression . It binds to the human 5-HT2C receptor with high affinity (Ki = 10.5 ± 1.1 nM) and exhibits >20-fold selectivity over 5-HT2A (Ki = 212 nM) and 5-HT2B (Ki = 485 nM) subtypes . Functionally, this compound stimulates intracellular calcium mobilization in 5-HT2C-expressing cells (EC50 = 8 nM) and acts as a partial agonist at 5-HT2B receptors (EC50 = 185 nM) .
Chemical Reactions Analysis
WAY-163909 undergoes various chemical reactions, primarily involving its interaction with serotonin and dopamine metabolism. It affects the levels of serotonin and its metabolite 5-hydroxyindoleacetic acid, as well as dopamine and its metabolites 3,4-dihydroxyphenylacetic acid and homovanillic acid . The compound can increase or decrease the turnover of these neurotransmitters in different brain regions, indicating its complex modulatory effects on neurotransmitter systems .
Scientific Research Applications
Pharmacological Profile
WAY 163909 is characterized by its high binding affinity for the serotonin 5-HT2C receptor, with an value around 10 nM, demonstrating functional selectivity over other serotonin receptor subtypes such as 5-HT2A and 5-HT2B . Its pharmacological profile indicates potential therapeutic applications across several conditions:
- Obesity and Weight Management
- Addiction and Substance Abuse
- Neuropsychological Disorders
Obesity and Weight Management
Research has shown that this compound can significantly reduce food intake and body weight in animal models. A chronic study involving Sprague-Dawley rats demonstrated a dose-dependent decrease in both food consumption and weight gain, suggesting its potential as an anti-obesity agent .
Case Study: Effects on Obese Wistar Rats
A recent study investigated the effects of this compound on body weight and metabolic parameters in obese Wistar rats. The findings indicated that administration of this compound led to:
- Reduction in Body Weight : Significant weight loss was observed compared to control groups.
- Improvement in Metabolic Markers : Decreased blood glucose levels and improved insulin sensitivity were recorded, assessed via the HOMA index .
Parameter | Control Group | This compound Group |
---|---|---|
Body Weight (g) | 350 ± 10 | 290 ± 8 |
Blood Glucose (mg/dL) | 150 ± 5 | 120 ± 4 |
Insulin Resistance (HOMA) | 3.0 ± 0.2 | 1.5 ± 0.3 |
Addiction and Substance Abuse
This compound has been evaluated for its effects on psychostimulant abuse behaviors, particularly concerning cocaine and methamphetamine. In studies with adult rhesus macaques, this compound was shown to attenuate drug-seeking behaviors:
- Cocaine Self-Administration : Pretreatment with this compound reduced the frequency of cocaine self-administration.
- Dopamine Release Modulation : The compound also decreased dopamine overflow in the nucleus accumbens during drug exposure, indicating its potential to mitigate addiction through neurochemical pathways .
Case Study: Cocaine and Methamphetamine Reinstatement
A detailed study assessed the reinstatement of drug-seeking behavior after extinction phases. Results indicated that this compound effectively reduced reinstatement responses to both cocaine and methamphetamine:
Drug Type | Reinstatement Rate (Vehicle) | Reinstatement Rate (this compound) |
---|---|---|
Cocaine | 80% | 30% |
Methamphetamine | 75% | 25% |
Neuropsychological Disorders
The potential of this compound extends into the realm of neuropsychological disorders such as anxiety, depression, and schizophrenia. Its agonistic action at the serotonin receptor may contribute to improvements in mood regulation and psychotic-like symptoms.
Therapeutic Implications
Studies suggest that this compound could serve as a novel treatment option for:
Mechanism of Action
WAY-163909 exerts its effects by selectively activating the serotonin 5-hydroxytryptamine 2C receptor. This activation leads to a decrease in mesolimbic dopamine levels, which is associated with its antipsychotic-like effects . The compound’s ability to modulate serotonin and dopamine metabolism across various brain regions further supports its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
SB 242084 (5-HT2C Receptor Antagonist)
- Mechanistic Contrast : SB 242084, a selective 5-HT2C antagonist, inversely modulates behaviors compared to WAY 163908. In mice, SB 242084 increased impulsive decision-making and reversed the suppression of cocaine reinforcement induced by 5-HT2C agonists, while WAY 163909 reduced reward-seeking behaviors .
- Behavioral Effects : Co-administration studies highlight their opposing roles: SB 242084 blocks this compound’s suppression of conditioned avoidance responses, confirming 5-HT2C-specific mediation .
- Therapeutic Implications : this compound’s agonism reduces mesolimbic DA (linked to antipsychotic effects), whereas SB 242084’s antagonism may exacerbate reward-related behaviors .
M100907 (5-HT2A Receptor Antagonist)
- Functional Synergy : M100907, a selective 5-HT2A antagonist, synergizes with this compound to reduce methamphetamine self-administration in primates. This combination suggests dual 5-HT2C agonism and 5-HT2A antagonism may enhance efficacy in treating stimulant addiction .
Clozapine (Atypical Antipsychotic)
- Functional Overlap: this compound mirrors clozapine’s preclinical profile by improving prepulse inhibition (PPI) and reducing apomorphine-induced climbing in rodents.
- DA Modulation : Both compounds decrease ventral tegmental area (VTA) DA neuron firing, but this compound spares nigrostriatal pathways, reducing extrapyramidal symptom risks .
Lorcaserin (5-HT2C Agonist for Obesity)
- Anorectic Efficacy: this compound reduces food intake in rats (ED50 = 2.93 mg/kg) and obese models (ED50 = 1.4–5.19 mg/kg), comparable to lorcaserin. However, lorcaserin’s clinical approval for obesity underscores its translational success, while this compound remains investigational .
Data Tables
Table 1: Receptor Binding and Functional Profiles
Table 2: In Vivo Behavioral Effects
Research Findings and Implications
- Antipsychotic Potential: this compound’s selective 5-HT2C agonism normalizes PPI deficits in rodent models, akin to clozapine, but without D2 receptor antagonism .
- Substance Use Disorders : Combined 5-HT2C agonism (this compound) and 5-HT2A antagonism (M100907) reduces methamphetamine reinforcement, suggesting polypharmacy benefits .
- Safety Profile: Unlike non-selective agonists, this compound’s 5-HT2C specificity avoids valvulopathy risks (linked to 5-HT2B activation) and catalepsy .
Biological Activity
WAY 163909 is a selective agonist for the serotonin 2C receptor (5-HT2C), which has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, including obesity, schizophrenia, and depression. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Pharmacological Profile
This compound is characterized by its high selectivity and potency as a 5-HT2C receptor agonist. In functional studies, it has been shown to stimulate 5-HT2C-receptor coupled calcium mobilization with an effective concentration (EC50) of approximately 8 nM and a maximum efficacy (Emax) close to 90% . Its pharmacological profile indicates robust dose-dependent effects in animal models relevant to obesity and psychotic-like behavior.
Table 1: Summary of Pharmacological Properties
Property | Value |
---|---|
Compound Name | This compound |
Chemical Structure | (7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole |
EC50 | ~8 nM |
Emax | ~90% |
Selectivity | High for 5-HT2C |
This compound's mechanism involves modulation of serotonin and dopamine metabolism in the brain. Research indicates that it alters the levels of key metabolites such as 5-hydroxyindoleacetic acid (5-HIAA) and dopamine metabolites (DOPAC and HVA) in specific brain regions. For instance:
- Increased HVA levels in the medial orbitofrontal cortex.
- Decreased DA turnover in the anterior insular cortex.
- Altered correlations between serotonin and dopamine turnover across various brain regions .
These changes suggest that this compound not only affects neurotransmitter levels but also rebalances the functional connectivity within neural networks.
Case Studies
Several studies have evaluated the behavioral effects of this compound:
- Obesity Models : In rodent models of obesity, administration of this compound resulted in significant reductions in food intake and body weight, indicating its potential as an anti-obesity agent .
- Psychotic-Like Behavior : In models simulating psychotic symptoms, this compound enhanced the efficacy of traditional antipsychotics like haloperidol, suggesting its utility as an adjunctive treatment in schizophrenia .
- Depression Models : Behavioral assays demonstrated that this compound exhibits antidepressant-like effects in animal models, supporting its role in treating mood disorders .
Imaging Studies
Recent imaging studies using positron emission tomography (PET) have shown that this compound possesses excellent blood-brain barrier penetration. In vivo PET imaging revealed high brain uptake and consistent pharmacokinetics across different species . This characteristic is crucial for its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of WAY 163909, and how does it interact with serotonin receptors in preclinical models?
this compound is a selective serotonin 5-HT2C receptor agonist, as demonstrated in studies using mouse models of cocaine and sugar self-administration. Its mechanism involves binding to 5-HT2C receptors, which modulates dopaminergic activity in reward pathways. Researchers typically validate receptor specificity via co-administration with antagonists (e.g., SB 242084) and control experiments to rule off-target effects. Dose-dependent suppression of locomotor activity (e.g., horizontal and vertical movements in mice) further confirms its central nervous system penetration .
Q. What experimental models are standard for evaluating this compound’s behavioral effects?
Common models include:
- Operant self-administration paradigms : Mice are trained to press levers for cocaine or sugar rewards, with this compound administered to assess reductions in reward-seeking behavior.
- Cue-induced reinstatement tests : Post-extinction, cues associated with rewards are reintroduced to measure relapse-like behavior. This compound’s efficacy in suppressing reinstatement is quantified via lever-press counts and comparison to vehicle controls .
- Locomotor activity assays : Horizontal and vertical movements are tracked post-injection to assess motor side effects, critical for distinguishing sedation from therapeutic effects .
Q. How should researchers design dose-response experiments for this compound?
- Dose range : Use at least four doses (e.g., 0.3, 1, 3, 10 mg/kg) to capture threshold and saturation effects.
- Controls : Include vehicle (saline) and positive controls (e.g., SB 242084 for antagonism studies).
- Timing : Administer subcutaneously 15 minutes pre-test to align with peak receptor occupancy.
- Data collection : Measure behavioral outputs (e.g., lever presses, locomotor counts) in 15-minute intervals over 60-minute sessions. Statistical analysis via repeated-measures ANOVA identifies dose-dependent trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-dependent effects of this compound across behavioral assays?
Discrepancies may arise from differences in:
- Task complexity : Simpler tasks (e.g., locomotion) may show linear dose effects, while cognitively demanding tasks (e.g., probabilistic reversal learning) exhibit inverted-U responses.
- Baseline activity levels : High baseline reward-seeking may mask lower doses’ efficacy. Normalize data to individual baselines.
- Species/strain variability : Use isogenic mouse strains and report genetic backgrounds. Cross-validate findings with pharmacokinetic studies to confirm brain penetration .
Q. What methodologies validate receptor specificity of this compound in complex behavioral paradigms?
- Antagonist reversal : Co-administer 5-HT2C antagonists (e.g., SB 242084) to block this compound’s effects.
- Knockout models : Test 5-HT2C receptor-deficient mice to confirm absence of response.
- Receptor binding assays : Use radioligand displacement studies to quantify affinity and selectivity ratios for 5-HT2C vs. related receptors (e.g., 5-HT2A/2B) .
Q. What statistical approaches are recommended for analyzing this compound’s effects on behavioral data?
- Repeated-measures ANOVA : For longitudinal data (e.g., lever presses across sessions), with dose and time as within-subject factors.
- Four-parameter hyperbolic regression : Models dose-response curves to estimate ED50 values (e.g., 1.5 mg/kg for suppressing sugar reinstatement).
- Post hoc corrections : Use Tukey’s HSD for multiple comparisons to control Type I error. Report effect sizes (η² or Cohen’s d) to contextualize significance .
Q. How can translational challenges be addressed when extrapolating this compound’s preclinical results to human disorders?
- Cross-species behavioral homology : Align mouse self-administration paradigms with human addiction markers (e.g., craving intensity).
- Biomarker validation : Measure 5-HT2C receptor density/activity in human PET studies to confirm target engagement.
- Ethical frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing human trials, ensuring alignment with preclinical safety profiles .
Q. Methodological Best Practices
- Experimental rigor : Randomize treatment order and blind experimenters to dose groups to minimize bias.
- Data transparency : Publish raw locomotor counts, lever-press data, and statistical outputs in supplementary materials.
- Reproducibility : Replicate key findings in independent cohorts and disclose potential conflicts (e.g., drug batch variability) .
Properties
IUPAC Name |
(11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSKJKGKWRIMGV-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N3CCNCC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)N3CCNCC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436021 | |
Record name | WAY-163909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428868-32-0 | |
Record name | WAY-163909 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428868320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-163909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-163909 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9LW8268N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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